molecular formula C21H21NO3S B2523142 1'-(2-(Methylthio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-31-9

1'-(2-(Methylthio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2523142
CAS No.: 877811-31-9
M. Wt: 367.46
InChI Key: NNXJQPIRLCDRLW-UHFFFAOYSA-N
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Description

1'-(2-(Methylthio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one is a useful research compound. Its molecular formula is C21H21NO3S and its molecular weight is 367.46. The purity is usually 95%.
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Scientific Research Applications

HDAC Inhibitors

Spiro[chromane-2,4'-piperidine] derivatives, structurally related to 1'-(2-(Methylthio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one, have been identified as potent histone deacetylase inhibitors. These compounds exhibit significant in vitro antiproliferative activities and improved in vivo antitumor activity, showing promise for cancer therapy. Their pharmacokinetic profiles suggest lower clearance rates and increased half-lives, correlating with enhanced antitumor efficacy in xenograft models (Thaler et al., 2012), (Varasi et al., 2011).

Sigma Receptor Ligands

Spiro compounds, including spiro[chromane-2,4'-piperidine] derivatives, have been explored as sigma receptor ligands. These studies have focused on understanding the structural requirements for high affinity and selectivity towards sigma(1) and sigma(2) receptors. The research has led to the discovery of compounds with significant binding properties, offering insights into developing drugs targeting sigma receptors for various therapeutic applications (Maier & Wünsch, 2002).

G-Protein-Coupled Receptor 119 Agonists

Novel spiro[chromane-2,4'-piperidine] derivatives have been synthesized and evaluated as G-protein-coupled receptor 119 agonists. The structural optimization of these compounds has yielded potent drug candidates with excellent oral bioavailability and glucose-lowering effects in animal models. This research highlights the potential of these spiro compounds in treating diabetes and related metabolic disorders (Koshizawa et al., 2018).

Antimicrobial Agents

The synthesis of N-acyl/aroyl spiro[chromane-2,4'-piperidin]-4(3H)-one analogs has demonstrated potent anti-microbial and anti-fungal activities. These compounds have shown excellent docking integrations, indicating their potential as effective antimicrobial agents. This research contributes to the ongoing efforts to discover new antimicrobial compounds amidst rising antibiotic resistance (Ghatpande et al., 2021).

Properties

IUPAC Name

1'-(2-methylsulfanylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-26-19-9-5-3-7-16(19)20(24)22-12-10-21(11-13-22)14-17(23)15-6-2-4-8-18(15)25-21/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXJQPIRLCDRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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